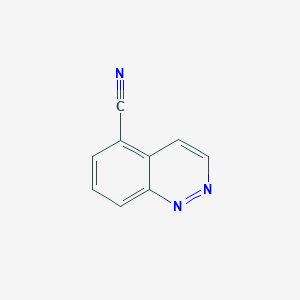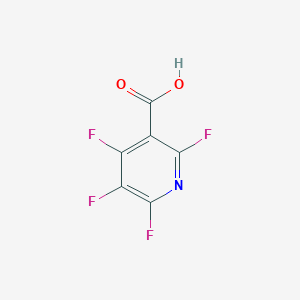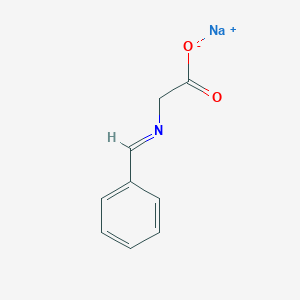
Sodium(E)-2-(benzylideneamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium(E)-2-(benzylideneamino)acetate is an organic compound that features a benzylideneamino group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium(E)-2-(benzylideneamino)acetate typically involves the condensation reaction between benzaldehyde and glycine, followed by neutralization with sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde and glycine derivatives.
Reduction: Benzylamine and sodium acetate.
Substitution: Benzylidene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Sodium(E)-2-(benzylideneamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Sodium(E)-2-(benzylideneamino)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function and leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Sodium acetate: A simple acetate salt used in various industrial applications.
Benzylideneamino derivatives: Compounds with similar structures but different substituents on the benzylidene group.
Uniqueness: Sodium(E)-2-(benzylideneamino)acetate stands out due to its unique combination of the benzylideneamino group and the acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H8NNaO2 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
sodium;2-(benzylideneamino)acetate |
InChI |
InChI=1S/C9H9NO2.Na/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
HWHXWPYAXSGHQL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C=NCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



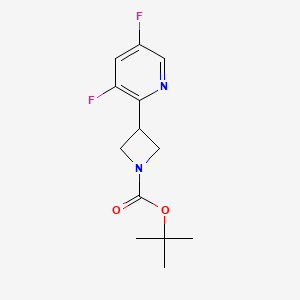
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
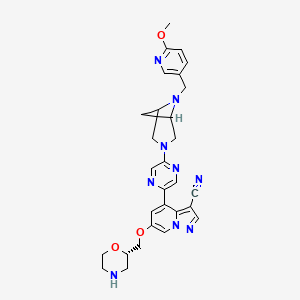

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
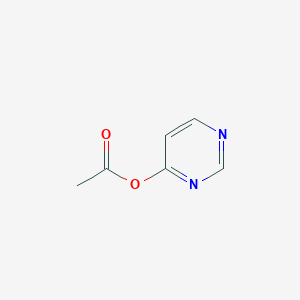
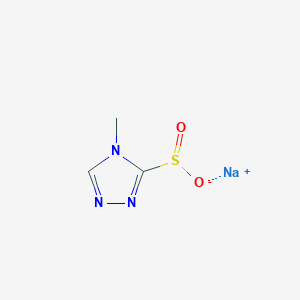
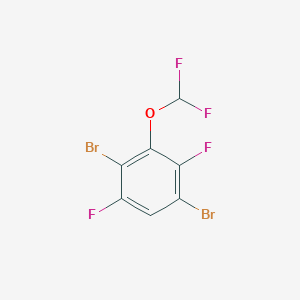
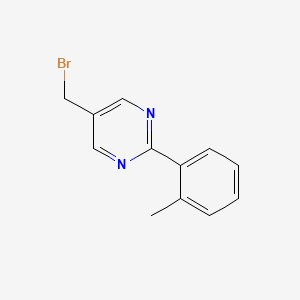

![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
